1-Propene, 2,3,3,3-tetrachloro-

Thermodynamic stability Isomerization Process safety

1-Propene, 2,3,3,3-tetrachloro- (systematically 2,3,3,3-tetrachloroprop-1-ene; also designated HCC-1230xf or HCO-1230xf depending on nomenclature conventions) is a C₃ chlorinated olefin bearing four chlorine substituents with the distinctive motif CCl₃–CCl=CH₂. It belongs to the tetrachloropropene isomer family, which serves collectively as the key chlorocarbon platform for manufacturing fourth-generation hydrofluoroolefin (HFO) refrigerants (notably HFO-1234yf) and thiocarbamate herbicides such as triallate.

Molecular Formula C3H2Cl4
Molecular Weight 179.9 g/mol
CAS No. 16500-91-7
Cat. No. B3031152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propene, 2,3,3,3-tetrachloro-
CAS16500-91-7
Molecular FormulaC3H2Cl4
Molecular Weight179.9 g/mol
Structural Identifiers
SMILESC=C(C(Cl)(Cl)Cl)Cl
InChIInChI=1S/C3H2Cl4/c1-2(4)3(5,6)7/h1H2
InChIKeyPQUUGVDRLWLNGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Propene, 2,3,3,3-tetrachloro- (CAS 16500-91-7): Core Identity, Isomer Class, and Industrial Context


1-Propene, 2,3,3,3-tetrachloro- (systematically 2,3,3,3-tetrachloroprop-1-ene; also designated HCC-1230xf or HCO-1230xf depending on nomenclature conventions) is a C₃ chlorinated olefin bearing four chlorine substituents with the distinctive motif CCl₃–CCl=CH₂ . It belongs to the tetrachloropropene isomer family, which serves collectively as the key chlorocarbon platform for manufacturing fourth-generation hydrofluoroolefin (HFO) refrigerants (notably HFO-1234yf) and thiocarbamate herbicides such as triallate [1]. Unlike its more widely commercialized isomer 1,1,2,3-tetrachloropropene (TCPE, HCC-1230xa), this specific isomer features three chlorine atoms concentrated on the terminal carbon, conferring a distinct reactivity and thermodynamic profile that directly impacts industrial process design, storage logistics, and downstream synthetic efficiency [1].

Why 2,3,3,3-Tetrachloropropene Cannot Be Interchanged with 1,1,2,3-Tetrachloropropene Without Process Redesign


Although both isomers share the molecular formula C₃H₂Cl₄ and can theoretically enter the same fluorination or herbicide synthesis pathways, their thermodynamic, kinetic, and physical property differences preclude drop-in substitution. Patent disclosures explicitly identify 2,3,3,3-tetrachloropropene (CCl₃CCl=CH₂) as thermodynamically unstable relative to 1,1,2,3-tetrachloropropene (CCl₂=CClCH₂Cl), with the isomerization of the former being exothermic and therefore presenting a quantifiable hazard during bulk storage and transportation [1]. Furthermore, regiochemical differences in chlorine substitution alter fluorination selectivity and by-product distribution profiles, meaning that a process optimized for the 1,1,2,3-isomer will not deliver equivalent yield, purity, or safety outcomes if the 2,3,3,3-isomer is used without re-optimization [1]. These intrinsic differences form the basis for the quantitative evidence presented below.

Quantitative Differentiation Evidence: 2,3,3,3-Tetrachloropropene vs. 1,1,2,3-Tetrachloropropene and Other In-Class Candidates


Thermodynamic Instability of 2,3,3,3-Tetrachloropropene Relative to the 1,1,2,3-Isomer with Exothermic Isomerization Hazard

The patent literature explicitly states that among tetrachloropropene isomers, the 2,3,3,3-isomer (CCl₃CCl=CH₂) is thermodynamically unstable relative to the 1,1,2,3-isomer (CCl₂=CClCH₂Cl), and that the isomerization of the former to the latter is exothermic, creating a potential hazard during storage and shipping [1]. This thermodynamic driving force is inherent to the molecular structure and is not present for the reverse reaction. The 1,1,2,3-isomer is the thermodynamically favored species, which is why industrial processes typically include a dedicated isomerization step to convert the 2,3,3,3-isomer into the 1,1,2,3-isomer prior to downstream use [1].

Thermodynamic stability Isomerization Process safety Chlorocarbon storage

Boiling Point Differentiation Between 2,3,3,3-Tetrachloropropene and 1,1,2,3-Tetrachloropropene

The boiling point of 2,3,3,3-tetrachloropropene (CAS 16500-91-7) is reported at approximately 141.4 °C (at atmospheric pressure) . In contrast, the boiling point of 1,1,2,3-tetrachloropropene (CAS 10436-39-2) is reported at 167.1 °C (at 760 mmHg) [1]. This difference of approximately 26 °C is practically significant for distillation-based isomer separation and purification. A lower boiling point for the 2,3,3,3-isomer also implies higher volatility, which influences vapor handling, emission controls, and personal exposure risk during processing.

Physical property Boiling point Isomer separation Distillation

Quantified Isomerization Conversion of 2,3,3,3-Tetrachloropropene to 1,1,2,3-Tetrachloropropene for Triallate Herbicide Synthesis

A dedicated study investigated the isomerization of 2,3,3,3-tetrachloro-1-propene to 1,1,2,3-tetrachloro-1-propene using two catalyst candidates, WD-01 and WD-02, for the purpose of improving triallate herbicide raw material utilization [1]. Under optimized conditions (reaction temperature 125–128 °C, mass ratio of WD-02 to tetrachloropropene mixture of 1.8 × 10⁻³), the isomerization conversion reached 87.49%. Critically, this conversion increased the utilization ratio of triallate raw materials from a baseline of 55% to above 70%, thereby directly improving the yield of emulsifiable triallate solution [1]. This head-to-head measurement provides a quantifiable economic rationale for isomerizing the 2,3,3,3-isomer to the 1,1,2,3-isomer rather than discarding it as waste.

Isomerization catalysis Triallate synthesis Raw material utilization Herbicide intermediate

Mutagenicity Profile of Tetrachloropropene Among Pulp Mill Effluent Constituents

In a systematic screening of 48 compounds identified as constituents of pulp and paper mill effluents using the Salmonella/mammalian-microsome assay, tetrachloropropene was one of only two compounds found to be mutagenic, exhibiting dose-related increases in His⁺ reversion mutations [1]. The other mutagenic compound was pentachloropropene. Metabolic activation with Aroclor 1254-induced rat liver S9 fraction greatly reduced the mutagenic response [1]. In contrast, the remaining 46 compounds—spanning chlorinated aliphatics, aromatics, phenols, aldehydes, quinones, and carboxylic acids—did not exhibit mutagenicity under the standard assay conditions. It should be noted that the isomer identity of tetrachloropropene tested was not specified in the abstract, so this evidence applies at the class level rather than being isomer-specific.

Mutagenicity Salmonella assay Environmental toxicology Genotoxicity screening

Process Complexity and Selectivity Limitations of Direct 2,3,3,3-Tetrachloropropene Production vs. the 1,1,2,3-Isomer Route

A Chinese patent disclosure on the co-production of 1,1,1,2,2-pentachloropropane (HCC-240ab) and 2,3,3,3-tetrachloropropene (HCC-1230xf) notes that HCC-1230xf can be obtained by two-step photochlorination and two-step dehydrochlorination of 1,3-dichloropropene, but this route suffers from process complexity, low selectivity, numerous by-products, and substantial 'three wastes' (wastewater, waste gas, and solid waste) generation, which collectively hinder industrial scale-up [1]. In contrast, 1,1,2,3-tetrachloropropene (HCC-1230xa) has been identified as the most cost-efficient feedstock for HFO-1234yf production, with processes optimized via reactive distillation and catalytic isomerization from the 2,3,3,3-isomer [2]. This asymmetry in process maturity means that the 2,3,3,3-isomer is predominantly valued as an intermediate stream to be isomerized, rather than as a standalone end-product for direct fluorination.

Process selectivity By-product profile Industrial scale-up Chlorocarbon manufacturing

Evidence-Based Application Scenarios for 2,3,3,3-Tetrachloropropene (CAS 16500-91-7)


Isomerization Feedstock for 1,1,2,3-Tetrachloropropene Production in Triallate Herbicide Manufacturing

The most quantitatively substantiated application involves using 2,3,3,3-tetrachloropropene as the input stream for catalytic isomerization to 1,1,2,3-tetrachloropropene, which is the active precursor for the herbicide triallate. Under WD-02 catalysis at 125–128 °C, 87.49% conversion is achievable, raising triallate raw material utilization from a baseline of 55% to above 70% [1]. This scenario is directly relevant to agrochemical manufacturers seeking to maximize feedstock efficiency from mixed tetrachloropropene isomer streams.

Intermediate in the Two-Step HFO-1234yf Refrigerant Production Pathway via Pre-Isomerization

Although 1,1,2,3-tetrachloropropene is the preferred direct feedstock for HFO-1234yf fluorination, the 2,3,3,3-isomer can enter the HFO-1234yf supply chain through an initial isomerization step (FeCl₃ or alternative Lewis acid catalyst) to form the 1,1,2,3-isomer [1]. This pathway is relevant for integrated chlorocarbon-fluorocarbon production facilities that generate mixed isomer streams and seek to valorize the 2,3,3,3-fraction rather than disposing of it. The exothermic nature of the isomerization must be engineered into the process design [1].

Analytical Reference Standard for Isomer-Specific Environmental Monitoring and Mutagenicity Research

Given that tetrachloropropene was identified as one of only two mutagenic compounds among 48 pulp-mill effluent constituents screened in the Salmonella/mammalian-microsome assay [2], isomer-pure 2,3,3,3-tetrachloropropene serves as an essential analytical reference standard for environmental monitoring programs, toxicological studies, and regulatory compliance testing. Isomer specificity is critical because different tetrachloropropene isomers may exhibit different toxicological profiles, and regulatory assessments require isomer-resolved identification.

Physicochemical Research on Chlorinated Propene Isomer Stability and Reactivity

The pronounced thermodynamic instability of the CCl₃CCl=CH₂ motif relative to the CCl₂=CClCH₂Cl arrangement [1], combined with the measurable boiling point difference of approximately 26 °C between the two isomers , makes 2,3,3,3-tetrachloropropene a valuable model compound for fundamental studies on allylic chlorine substitution effects, isomerization kinetics, structure-property relationships, and computational chemistry validation of chlorocarbon thermodynamic parameters.

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